molecular formula C8H10N2O3 B1297359 Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate CAS No. 6214-64-8

Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate

Cat. No. B1297359
CAS RN: 6214-64-8
M. Wt: 182.18 g/mol
InChI Key: UNZAXNKEIQRZBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate is a heterocyclic organic compound with the molecular formula C8H10N2O3 . It has an average mass of 182.177 Da and a monoisotopic mass of 182.069138 Da .


Synthesis Analysis

The synthesis of Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate involves heating a solution of the compound in phosphorous oxychloride under reflux . The reaction mixture is then distilled under reduced pressure to remove excess phosphorous oxychloride. The last traces of phosphorous oxychloride are removed by azeotropic distillation with dry benzene, and the crude product is purified by column chromatography .


Molecular Structure Analysis

The molecular structure of Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate is represented by the linear formula C8H10N2O3 . The compound has a molecular weight of 182.18 .


Physical And Chemical Properties Analysis

Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate is a solid compound . It has a molecular weight of 182.18 and a molecular formula of C8H10N2O3 . The compound is stored in a dry environment at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Chemistry

  • Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate and its derivatives play a significant role in synthetic chemistry. For instance, they are used in the synthesis of ethyl 4-hydroxypyrimidine-5-carboxylate and ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate, which are achieved through a simple, high-yield method (Tu Hai-yang, 2009).

Safety And Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

ethyl 6-methyl-2-oxo-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-3-13-7(11)6-4-9-8(12)10-5(6)2/h4H,3H2,1-2H3,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNZAXNKEIQRZBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)N=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20349827
Record name ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate

CAS RN

6214-64-8
Record name ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate
Reactant of Route 2
Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate
Reactant of Route 4
Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate

Citations

For This Compound
3
Citations
MSS Palanki, PE Erdman, LM Gayo-Fung… - Journal of medicinal …, 2000 - ACS Publications
… A solution of ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate (5 g, 27.5 mmol) and POCl 3 (84 g, 550 mmol) was heated at reflux under N 2 for 1 h. The reaction mixture was cooled to …
Number of citations: 95 pubs.acs.org
SK Pardeshi, DD Kumbhar, BY Waghamare… - researchgate.net
Ceric sulfate tetra hydrate in aqueous acetic acid acts as an efficient oxidant for the oxidative dehydrogenation of 3, 4-dihydropyrimidin-2 (1H)-ones. Aromatic aldehyde and …
Number of citations: 0 www.researchgate.net
WCJ Ross - Journal of the Chemical Society (Resumed), 1948 - pubs.rsc.org
HADDOW, HARRIS, KON, and ROE (in the press) have shown that p-aminostilbene and certain of its N-alkyl derivatives (I; R= alkyl) are effective as inhibitors of the growth of the …
Number of citations: 12 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.